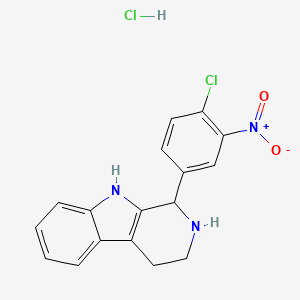
1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride" is a derivative of tetrahydro-β-carboline, a structural framework that is of significant interest in medicinal chemistry due to its presence in a variety of natural products and pharmaceutical agents. The presence of a 4-chloro-3-nitrophenyl group suggests potential for bioactivity, given that chloro-nitrophenyl moieties are often seen in compounds with diverse biological activities.
Synthesis Analysis
The synthesis of tetrahydro-β-carbolines can be achieved through the action of trifluoroacetic acid on enamines derived from tryptamine or tryptophan, as described in the provided papers . The reaction with methanolic hydrogen chloride can lead to cyclization to the corresponding β-carboline derivative. The course of the reaction is influenced by the substitution pattern on the molecule, and it is noted that mixtures of products are not formed, which indicates a level of specificity in the reaction outcome .
Molecular Structure Analysis
The molecular structure of tetrahydro-β-carbolines includes a four-membered nitrogen-containing ring fused to a six-membered aromatic ring. The substitution of the 4-chloro-3-nitrophenyl group at the 1-position of the tetrahydro-β-carboline core would likely influence the electronic distribution and steric hindrance within the molecule, potentially affecting its binding to biological targets.
Chemical Reactions Analysis
The chemical reactivity of tetrahydro-β-carbolines can be modulated by the substituents attached to the core structure. In the case of 1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, the presence of electron-withdrawing groups such as the nitro and chloro substituents could make the molecule more susceptible to nucleophilic attacks. The papers do not provide specific reactions for this compound, but general reactivity patterns for tetrahydro-β-carbolines can be inferred .
Physical and Chemical Properties Analysis
While the provided papers do not detail the physical and chemical properties of the specific compound , it can be surmised that the presence of the chloro and nitro groups would affect properties such as solubility, melting point, and reactivity. The hydrochloride salt form of the compound would likely increase its water solubility, making it more amenable to biological studies or pharmaceutical formulation .
科学研究应用
Trypanocidal Activity
- Trypanocidal Activity Evaluation: Tetrahydro-beta-carboline derivatives have been synthesized and evaluated for their trypanocidal activity against Trypanosoma cruzi. The compound trans-methyl 1-(m-nitro)phenyl-1,2,3,4-9H-tetrahydro-beta-carboline-3-carboxylate showed significant activity in this context (Tonin et al., 2009).
Antimalarial Properties
- Synthesis for Antimalarial Screening: A series of tetrahydro-beta-carboline derivatives were synthesized and screened for their in vitro antimalarial activity. Some compounds showed promising activity against Plasmodium falciparum, outperforming chloroquine in certain cases (Gupta et al., 2008).
Antioxidant and Cytotoxicity Properties
- Antioxidant and Cytotoxicity Evaluation: The antioxidant and cytotoxicity properties of various tetrahydro-beta-carboline derivatives were investigated, revealing moderate antioxidant properties and differential cytotoxic activities on various cell lines (Goh et al., 2015).
Occurrence in Fruits and Antioxidant Activity
- Natural Occurrence and Activity as Antioxidants: Tetrahydro-beta-carboline alkaloids were found in fruits and fruit juices, acting as antioxidants and free radical scavengers. This suggests a potential role in contributing to the antioxidant effect of certain food products (Herraiz & Galisteo, 2003).
Inhibitory Effects on Cyclin-Dependent Kinases
- Inhibition of Cyclin-Dependent Kinases: Beta-carbolines, including some tetrahydro-beta-carboline derivatives, were identified as potent and specific inhibitors of cyclin-dependent kinases, important for cell cycle regulation (Song et al., 2002).
Formation and Reactivity Studies
- Studies on Formation and Reactivity: The formation and reactivity of tetrahydro-beta-carbolines in the presence of nitrosating agents were examined, revealing pathways for the generation of beta-carbolines and their potential biological implications (Diem et al., 2001).
Maillard Reaction and Mass Spectrometry
- Optimization of Maillard Reaction: The Maillard reaction was used to synthesize new 6-methoxy-tetrahydro-beta-carboline derivatives, with mass spectrometry employed for characterization. This highlights the method's potential in creating beta-carboline antioxidants (Goh et al., 2015).
属性
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2.ClH/c18-13-6-5-10(9-15(13)21(22)23)16-17-12(7-8-19-16)11-3-1-2-4-14(11)20-17;/h1-6,9,16,19-20H,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYFFPFMNKCWMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955383 |
Source


|
| Record name | 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
CAS RN |
3380-78-7 |
Source


|
| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-chloro-3-nitrophenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

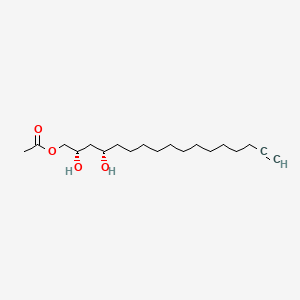
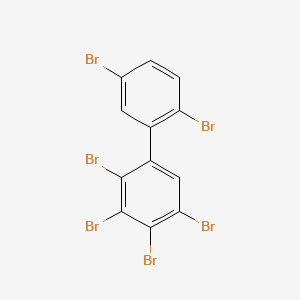
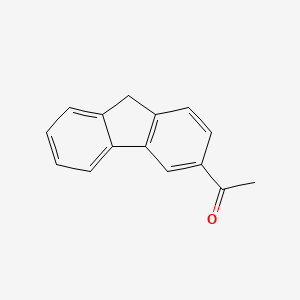
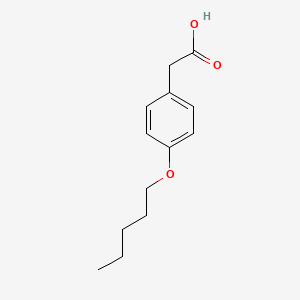
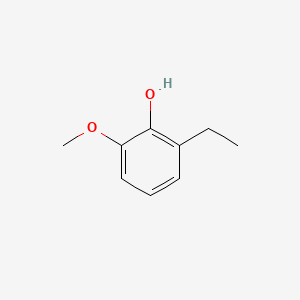
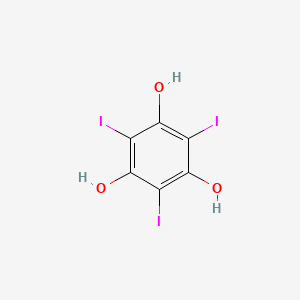
![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)
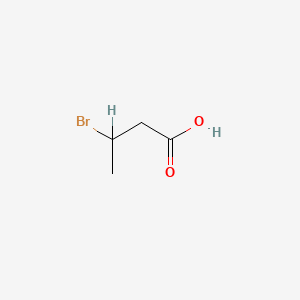
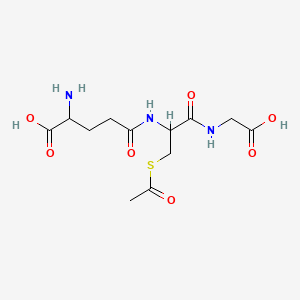
![1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane](/img/structure/B1329995.png)
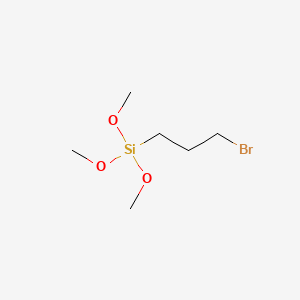
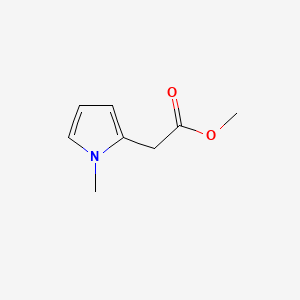
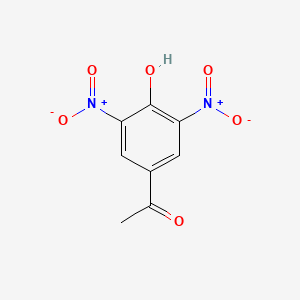
![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)